![molecular formula C7H3BrN2O3 B597851 2-Bromo-5-nitrobenzo[d]oxazole CAS No. 1246472-00-3](/img/structure/B597851.png)

2-Bromo-5-nitrobenzo[d]oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

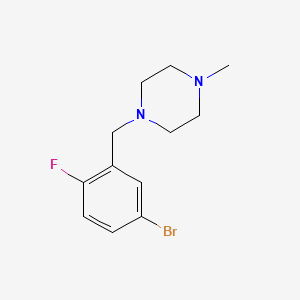

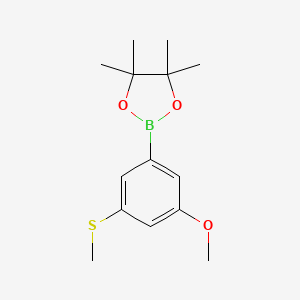

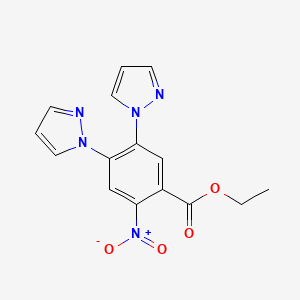

2-Bromo-5-nitrobenzo[d]oxazole is a chemical compound with the molecular formula C7H3BrN2O3 . It contains a total of 16 atoms, including 3 Hydrogen atoms, 7 Carbon atoms, 2 Nitrogen atoms, 3 Oxygen atoms, and 1 Bromine atom . It also contains a total of 17 bonds, including 14 non-Hydrogen bonds, 12 multiple bonds, 2 double bonds, and 10 aromatic bonds .

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-nitrobenzo[d]oxazole includes 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 nitro group (aromatic) . The molecule is nearly planar .Relevant Papers Several relevant papers have been found that discuss the properties and applications of oxazole derivatives . These papers provide valuable insights into the synthesis, reactions, and biological activities of these compounds. Further analysis of these papers could provide more detailed information on 2-Bromo-5-nitrobenzo[d]oxazole.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Oxazole compounds, including “2-Bromo-5-nitrobenzo[d]oxazole”, are present in various biological activities . They can bind with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions . This makes them significant heterocyclic nucleus in medicinal chemistry .

Drug Discovery

Oxazole-based molecules are becoming a kind of significant heterocyclic nucleus, which have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . These derivatives are valuable information for drug discovery and synthesis .

Antibacterial Activity

Oxazole derivatives have been shown to exhibit antibacterial activities . The presence of an oxazole ring in these drugs is often associated with their ability to bind to specific biological targets and exert their therapeutic effects .

Antifungal Activity

Oxazole derivatives, including “2-Bromo-5-nitrobenzo[d]oxazole”, have been shown to exhibit antifungal activities . They are widely used in pharmaceutical chemistry due to their diverse biological activities .

Anticancer Activity

Oxazole derivatives have been shown to exhibit anticancer activities . For example, sunitinib, an anticancer drug, contains an oxazole ring .

Anti-inflammatory Activity

Oxazole derivatives have been shown to exhibit anti-inflammatory activities . For example, oxaprozin, an anti-inflammatory drug, contains an oxazole ring .

Synthesis of Oxazole Derivatives

The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . This method has been used to synthesize diverse oxazole derivatives .

Use of Magnetically Recoverable Catalysts

Magnetically recoverable catalysts have been used in the synthesis of oxazole derivatives . This method provides an efficient and ecofriendly way to prepare these derivatives .

Wirkmechanismus

Target of Action

Benzoxazole derivatives, which include “2-Bromo-5-nitrobenzo[d]oxazole”, have been studied for their wide spectrum of pharmacological activities . They have been found to interact with various enzymes and receptors via numerous non-covalent interactions .

Mode of Action

Benzoxazole derivatives are known to interact with their targets through various mechanisms, including free radical bromination, nucleophilic substitution, and oxidation .

Result of Action

Benzoxazole derivatives have been found to have a wide range of biological actions, as mentioned above .

Eigenschaften

IUPAC Name |

2-bromo-5-nitro-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN2O3/c8-7-9-5-3-4(10(11)12)1-2-6(5)13-7/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIUPKKUFSXWEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60737926 |

Source

|

| Record name | 2-Bromo-5-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-nitrobenzo[d]oxazole | |

CAS RN |

1246472-00-3 |

Source

|

| Record name | 2-Bromo-5-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(tert-Butoxycarbonyl)amino]-1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid](/img/structure/B597768.png)

![1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B597776.png)

![2-((Benzyloxy)carbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B597784.png)